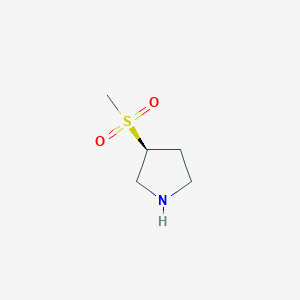

(S)-3-(Methylsulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649886 | |

| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290328-57-3 | |

| Record name | (3S)-3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers

CAS Number: 290328-57-3[1]

This technical guide provides an in-depth overview of (S)-3-(Methylsulfonyl)pyrrolidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and its role as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position.[2] The presence of the sulfonyl group and the chiral center makes it a valuable intermediate in the synthesis of complex molecules.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂S | [1][5] |

| Molecular Weight | 149.21 g/mol | [1][5] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point (Predicted) | 326.9 ± 31.0 °C | [1][4][6] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][4][6] |

| pKa (Predicted) | 8.51 ± 0.10 | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Role in Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[8][9] The incorporation of a pyrrolidine moiety can enhance a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Specifically, the pyrrolidine ring can improve aqueous solubility and other physicochemical properties.[10]

This compound serves as a versatile building block in the synthesis of more complex molecules.[3][11] The methylsulfonyl group can act as a hydrogen bond acceptor and influence the polarity and metabolic stability of a potential drug candidate.

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, the general role of pyrrolidine-containing compounds in drug design is to serve as a scaffold to orient pharmacophoric elements for optimal target binding.

Synthesis and Experimental Protocols

A plausible synthetic route could involve the use of a chiral starting material, such as (R)-3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group and subsequent nucleophilic substitution. A patent for the synthesis of (S)-3-aminopyrrolidine dihydrochloride describes a similar strategy involving mesylation.[12]

Below is a generalized, conceptual workflow for the synthesis of a 3-substituted pyrrolidine from a chiral precursor.

Note: This is a generalized pathway. Actual reaction conditions, reagents, and purification methods would require specific laboratory development and optimization.

Analytical Methods

The characterization of this compound would typically involve a combination of standard analytical techniques to confirm its structure and purity.

Table 3: Potential Analytical Methods for Characterization

| Method | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.[13] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity of the (S)-enantiomer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as the sulfonyl and amine groups. |

References

- 1. This compound | 290328-57-3 [m.chemicalbook.com]

- 2. 3-(Methylsulfonyl)pyrrolidine | C5H11NO2S | CID 3419356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]

- 6. (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 [amp.chemicalbook.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 13. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]

(S)-3-(Methylsulfonyl)pyrrolidine molecular weight and formula

This technical guide provides an overview of the chemical properties of (S)-3-(Methylsulfonyl)pyrrolidine, including its molecular weight and formula. Due to the limited availability of specific experimental data in the public domain for this compound, this guide also presents a representative synthetic workflow and a generalized experimental protocol relevant to its chemical class.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. The pyrrolidine ring is a common structural motif in many biologically active molecules and pharmaceuticals.[1][2][3][4] The methylsulfonyl group can influence the compound's polarity and ability to act as a hydrogen bond acceptor, which can be crucial for its interaction with biological targets.

Below is a summary of the key molecular data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C5H11NO2S | [5] |

| Molecular Weight | 149.21 g/mol | [5] |

| CAS Number | 290328-57-3 | [5] |

Representative Synthetic Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. This compound | 290328-57-3 [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of (S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document is representative and predicted based on the chemical structure of (S)-3-(Methylsulfonyl)pyrrolidine and known spectroscopic values for analogous compounds. It has not been derived from direct experimental measurement of the specified compound.

Introduction

This compound is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in numerous biologically active molecules, and the methylsulfonyl group can act as a key pharmacophore, influencing properties such as solubility, polarity, and receptor binding. This technical guide provides a comprehensive overview of the predicted spectroscopic data, detailed experimental protocols for its characterization, and a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a, H-5a | 3.20 - 3.40 | m | - |

| H-2b, H-5b | 2.90 - 3.10 | m | - |

| H-3 | 3.50 - 3.70 | m | - |

| H-4a | 2.20 - 2.40 | m | - |

| H-4b | 1.90 - 2.10 | m | - |

| NH | 2.50 - 2.80 | br s | - |

| CH₃ | 2.95 | s | - |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 48.0 |

| C-3 | 60.0 |

| C-4 | 28.0 |

| C-5 | 46.0 |

| CH₃ | 42.0 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| S=O Stretch (Sulfone) | 1300 - 1350 (asymmetric) | Strong |

| S=O Stretch (Sulfone) | 1120 - 1160 (symmetric) | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Sample preparation: Thin film or KBr pellet.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Major Fragments of this compound

| Fragment | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 150.06 |

| [M-CH₃]⁺ | 135.04 |

| [M-SO₂CH₃]⁺ | 70.07 |

| [C₄H₈N]⁺ | 70.07 |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard ¹H pulse sequence.

-

Set appropriate parameters, including the number of scans (typically 8-16), relaxation delay (1-5 s), and spectral width.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Follow the same initial setup as for ¹H NMR, but tune and match the probe for the ¹³C frequency.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film for liquids/oils):

-

Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (KBr Pellet for solids):

-

Mix a small amount of the solid sample with dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the sample in the IR beam path and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Select the appropriate ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from commercially available (S)-3-hydroxypyrrolidine. The synthesis involves protection of the pyrrolidine nitrogen, conversion of the hydroxyl group to a methylthio group, and subsequent oxidation to the sulfone, followed by deprotection.

4.1. Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

-

To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.

4.2. Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the N-Boc protected alcohol in dichloromethane at 0 °C.

-

Add a base (e.g., triethylamine) followed by the slow addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to obtain the mesylate.

4.3. Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

-

Dissolve the mesylate in a polar aprotic solvent such as DMF.

-

Add sodium thiomethoxide and heat the reaction mixture (e.g., to 60-80 °C).

-

Monitor the reaction by TLC until completion.

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield (S)-1-Boc-3-(methylthio)pyrrolidine.

4.4. Step 4: Oxidation to the Sulfone

-

Dissolve the sulfide in a suitable solvent such as methanol or a mixture of acetic acid and water.

-

Add an oxidizing agent, such as Oxone® or m-CPBA, in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete.

-

Work up the reaction by quenching with a reducing agent (if necessary, e.g., sodium thiosulfate for excess oxidant) and extracting the product.

-

Purify the crude product by chromatography to obtain (S)-1-Boc-3-(methylsulfonyl)pyrrolidine.

4.5. Step 5: Deprotection of the Pyrrolidine Nitrogen

-

Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base to obtain the free amine, this compound.

Visualization of the Characterization Workflow

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-3-(Methylsulfonyl)pyrrolidine

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (S)-3-(Methylsulfonyl)pyrrolidine. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with respect to its proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. This data is based on established principles of nuclear magnetic resonance spectroscopy and computational prediction tools. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2a, H-2b | 3.20 - 3.40 | m | - |

| H-3 | 3.50 - 3.70 | m | - |

| H-4a, H-4b | 2.10 - 2.30 | m | - |

| H-5a, H-5b | 3.00 - 3.20 | m | - |

| -SO₂CH₃ | 2.95 | s | - |

| -NH | Broad singlet | - | - |

Disclaimer: The data presented in this table is predicted and should be used for reference purposes only. For definitive structural elucidation, experimental verification is required.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the sample's solubility. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, making the addition of an internal standard unnecessary.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A typical range for ¹H NMR is -2 to 12 ppm.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Acquisition and Processing:

-

Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines and good resolution. Automated shimming routines are available on modern spectrometers.

-

Tuning and Matching: Tune and match the probe to the correct frequency to ensure efficient transfer of the radiofrequency pulse.

-

Acquisition: Acquire the Free Induction Decay (FID) data using the specified parameters.

-

Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum (e.g., to the residual solvent peak or TMS).

-

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound with its non-equivalent protons labeled. This visualization provides a logical relationship between the molecular structure and the expected signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labels.

(S)-3-(Methylsulfonyl)pyrrolidine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth overview of the physical, chemical, and pharmacological properties of (S)-3-(Methylsulfonyl)pyrrolidine, a key chiral building block in modern drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines detailed experimental protocols, and visualizes relevant chemical and biological pathways to support ongoing research and development efforts.

Core Physical and Chemical Properties

This compound is a chiral heterocyclic compound valued in medicinal chemistry for its unique structural characteristics. The presence of a sulfonyl group imparts polarity and the capacity for strong hydrogen bonding interactions, while the pyrrolidine ring offers a versatile, non-planar scaffold that can enhance binding affinity and improve pharmacokinetic profiles of drug candidates.

Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 290328-57-3 | 1407997-84-5 | [1] |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₂ClNO₂S | [1] |

| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [1] |

| Appearance | Colorless to yellow liquid | White to light yellow powder | |

| Boiling Point | 326.9 ± 31.0 °C (Predicted) | Not Available | |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | Not Available | |

| pKa | 8.51 ± 0.10 (Predicted) | Not Available |

Synthesis and Purification Protocols

The stereoselective synthesis of this compound is crucial for its application in chiral drug development. The most common strategies involve the modification of chiral precursors like (S)-3-hydroxypyrrolidine or derivatives of L-proline.[2][3]

Experimental Protocol: Synthesis via Mesylation of (S)-3-Hydroxypyrrolidine

This protocol describes a common method for synthesizing the target compound, starting from the commercially available (S)-3-hydroxypyrrolidine. The key step is the mesylation of the hydroxyl group. A related, more detailed synthesis of an analogue involves the reaction of (R)-3-hydroxypyrrolidine hydrochloride with methanesulfonyl chloride in the presence of an organic base like triethylamine.[4]

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-hydroxypyrrolidine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution dropwise while maintaining the temperature at 0 °C.

-

Mesylation: Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) to the stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified to a high degree using standard flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

-

Chromatography column and accessories

-

Fraction collector or test tubes

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen solvent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the compound from the column using the selected solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Protocols

Characterization and purity assessment are critical steps. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are standard analytical techniques employed.

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.[5][6]

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

For the hydrochloride salt, characteristic peaks can be observed in the ¹H NMR spectrum.[1] The racemic mixture also has available spectral data for comparison.[7]

Chiral HPLC

To determine the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. This technique separates the (S) and (R) enantiomers.[8]

General Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD column.[9]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. For basic compounds like pyrrolidines, a small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often added to improve peak shape.[8][9]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification.

-

Detection: Use a UV detector at an appropriate wavelength (e.g., 210-254 nm) to monitor the elution.

Chemical Reactivity and Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10][11] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced target binding and selectivity.[12]

The methylsulfonyl group in this compound is generally stable and acts as a potent hydrogen bond acceptor. This feature, combined with the hydrogen bond donor capability of the secondary amine in the pyrrolidine ring, makes this scaffold highly valuable for creating molecules that can effectively interact with biological targets like enzymes and receptors.

The primary application of this compound is as a chiral intermediate in the synthesis of complex, biologically active molecules. For instance, a closely related analogue, 3-(S)-thiomethyl pyrrolidine, was instrumental in the development of potent and selective inhibitors of the ERK1/2 kinase, a key target in oncology.[13] This highlights the potential of the 3-substituted pyrrolidine scaffold in modulating critical signaling pathways.

Role in Modulating Signaling Pathways: The MAPK/ERK Pathway Example

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through mutations in RAS or BRAF, is a hallmark of many cancers. The ERK1/2 kinases are central components of this pathway.

Inhibitors containing the 3-substituted pyrrolidine scaffold have been designed to be ATP-competitive, binding to the active site of ERK and preventing its phosphorylation of downstream substrates.[13] This action blocks the signal transduction cascade, leading to reduced cell proliferation and tumor growth.

Conclusion

This compound is a high-value chiral building block with significant potential in the development of novel therapeutics. Its well-defined stereochemistry, combined with the desirable physicochemical properties conferred by the methylsulfonyl group and the pyrrolidine ring, makes it an attractive scaffold for medicinal chemists. This guide provides foundational data and methodologies to facilitate its effective use in research and drug discovery programs.

References

- 1. This compound hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. rsc.org [rsc.org]

- 7. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-(Methylsulfonyl)pyrrolidine safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Use of (S)-3-(Methylsulfonyl)pyrrolidine

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chemical intermediate. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in water |

| CAS Number | 340526-93-0 |

Hazard Identification and GHS Classification

It is crucial to be aware of the potential hazards associated with this compound to ensure appropriate safety measures are in place.

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

GHS Pictogram:

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential when working with this compound to minimize exposure and risk.

Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Skin and Body Protection: Wear a lab coat, and ensure that skin is not exposed.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if a risk assessment indicates that engineering controls are insufficient.

Laboratory Handling Protocol

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes and to prevent inhalation of dust.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage Protocol

-

Container: Keep the container tightly closed.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Store in a cool, dry place away from incompatible materials.

Emergency Procedures Workflow

In the event of an emergency, a clear and logical workflow is critical to ensure a rapid and effective response.

Caption: Workflow for emergency procedures following exposure.

Spillage and Disposal Logical Relationship

Proper management of spills and waste is a critical component of laboratory safety.

Caption: Logical steps for managing spills and disposal.

Toxicological and Ecological Information

Toxicological Data

Limited toxicological data is available. The primary hazards are irritation to the skin, eyes, and respiratory system.

| Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Ecological Data

No ecological data is available for this compound. It is important to prevent its release into the environment.

Stability and Reactivity

| Parameter | Description |

| Reactivity | No data available |

| Chemical Stability | Stable under recommended storage conditions |

| Possibility of Hazardous Reactions | No data available |

| Conditions to Avoid | Incompatible materials |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), sulfur oxides |

Safeguarding the Integrity of (S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage conditions and stability testing protocols for (S)-3-(Methylsulfonyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical factors influencing the compound's stability and provides detailed methodologies for ensuring its integrity throughout the research and development lifecycle.

Recommended Storage Conditions

This compound is a hygroscopic and potentially light-sensitive compound. To maintain its chemical purity and prevent degradation, the following storage conditions are recommended. These recommendations are based on the chemical properties of the pyrrolidine and methylsulfonyl functional groups and general best practices for similar compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[2] | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protected from Light (Amber Vial)[1] | To prevent photodegradation. |

| Container | Tightly Sealed | To prevent ingress of moisture and atmospheric gases. |

| Handling | In a Dry, Well-Ventilated Area | To minimize exposure to humidity during handling. |

Stability and Degradation Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and potentially photolysis. The pyrrolidine ring and the methylsulfonyl group are the key reactive centers.

Potential Degradation Pathways

Based on the chemistry of related structures, the following degradation pathways are plausible:

-

Hydrolysis: The sulfonamide-like linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the methylsulfonyl group from the pyrrolidine ring.

-

Oxidation: The nitrogen atom in the pyrrolidine ring is a potential site for oxidation.

-

Ring Opening: Under certain conditions, the pyrrolidine ring itself could undergo cleavage.

To elucidate the specific degradation pathways and determine the intrinsic stability of this compound, a forced degradation study is essential.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be implemented according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2] This involves both long-term and accelerated stability studies, as well as forced degradation studies.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[3]

Table 2: Protocol for Forced Degradation Studies of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Store at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Store at 60°C for 48 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. |

| Thermal Degradation | Store 10 mg of the solid compound in a controlled oven at 80°C for 72 hours. |

| Photodegradation | Expose 10 mg of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for analyzing samples from stability studies.[4] This method must be able to separate the intact this compound from all potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Workflow for Determining Storage Conditions

The following diagram illustrates the logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound.

References

The Emergence of (S)-3-(Methylsulfonyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in numerous biologically active compounds.[1][2][3][4] This technical guide focuses on a specific, promising scaffold: novel (S)-3-(Methylsulfonyl)pyrrolidine derivatives. The introduction of the methylsulfonyl group at the C-3 position of the pyrrolidine ring offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an attractive moiety for designing targeted therapies. This document provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols relevant to the discovery and development of these novel derivatives, with a particular focus on their potential as kinase inhibitors.

Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold can be achieved through a multi-step process, often starting from readily available chiral precursors like (R)-3-hydroxypyrrolidine. A plausible synthetic route involves the protection of the pyrrolidine nitrogen, followed by sulfonation of the hydroxyl group and subsequent nucleophilic substitution.

A key intermediate in the synthesis is the N-Boc protected version, (S)-N-Boc-3-(methylsulfonyl)pyrrolidine. The synthesis of related sulfonyl pyrrolidine derivatives has been reported in the literature, providing a basis for the proposed synthetic workflow.[5] A Chinese patent describes a method for synthesizing (S)-3-aminopyrrolidine dihydrochloride that utilizes methanesulfonyl chloride, a crucial reagent for introducing the methylsulfonyl group.[6]

The general synthetic strategy is outlined in the workflow diagram below.

Caption: Synthetic workflow for this compound derivatives.

Biological Activity and Potential Applications

While specific data for a broad range of novel this compound derivatives is emerging, the closely related (S)-3-thiomethyl pyrrolidine analogs have shown significant promise as potent and selective ERK kinase inhibitors.[7] The methylsulfonyl group, being an oxidized form of the thiomethyl group, is expected to modulate the pharmacokinetic and pharmacodynamic properties of the parent compounds. Sulfonylated pyrrolidines have also been investigated as matrix metalloproteinase (MMP) inhibitors.[5] Given the prevalence of the pyrrolidine scaffold in kinase inhibitors, it is hypothesized that this compound derivatives will be effective modulators of various kinase signaling pathways.[8][9][10][11]

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolidine scaffold is a common feature in many approved kinase inhibitors.[11] The methylsulfonyl group can act as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of kinases. The development of novel sulfonamide derivatives has shown promise in targeting kinases like PI3K and mTOR.[12]

The table below summarizes representative data for closely related sulfonyl and thiomethyl pyrrolidine derivatives to illustrate the potential potency of the target scaffold.

| Compound Class | Target Kinase/Enzyme | IC50 (nM) | Reference |

| (S)-3-Thiomethyl Pyrrolidine Analog | ERK1 | 1.5 | [7] |

| (S)-3-Thiomethyl Pyrrolidine Analog | ERK2 | 0.3 | [7] |

| Sulfonyl Pyrrolidine Derivative | MMP-2 | 120 | [5] |

| Sulfonyl Pyrrolidine Derivative | MMP-9 | >10000 | [5] |

| Sulfonamide Methoxypyridine | PI3Kα | 0.22 | [12] |

| Sulfonamide Methoxypyridine | mTOR | 23 | [12] |

Signaling Pathways

Given the potential of this compound derivatives as kinase inhibitors, a likely mechanism of action involves the modulation of key cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

Caption: Generalized kinase inhibition signaling pathway.

Experimental Protocols

General Synthesis of N-Boc-(S)-3-(methylsulfonyl)pyrrolidine

This protocol is a representative procedure based on established methods for the synthesis of related compounds.

Step 1: Boc-protection of (R)-3-hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.

Step 2: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic substitution with sodium thiomethoxide To a solution of N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in DMF is added sodium thiomethoxide (1.5 eq). The reaction mixture is stirred at 60 °C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-(S)-3-(methylthio)pyrrolidine.

Step 4: Oxidation to the methylsulfonyl derivative To a solution of N-Boc-(S)-3-(methylthio)pyrrolidine (1.0 eq) in DCM at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then washed with saturated NaHCO₃ solution and brine. The organic layer is dried, filtered, and concentrated to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

-

Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, and the test compounds.

-

Procedure :

-

A solution of the test compound is prepared in DMSO and serially diluted.

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).

-

The signal is measured using a plate reader.

-

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. The synthetic accessibility of this core, coupled with the favorable physicochemical properties imparted by the methylsulfonyl group, provides a strong foundation for the development of new drug candidates. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the potential of this exciting class of compounds. Further investigation into the structure-activity relationships and the specific biological targets of novel this compound derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of (S)-3-(Methylsulfonyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an attractive building block for creating novel therapeutics.[3] A particularly interesting derivative is (S)-3-(methylsulfonyl)pyrrolidine, a chiral molecule that combines the desirable features of the pyrrolidine ring with the unique electronic and hydrogen-bonding capabilities of the methylsulfonyl group.[4][5] This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, including its synthesis, potential biological targets, and the structure-activity relationships of its derivatives. While no marketed drugs currently contain this specific moiety, its structural analogs have shown significant promise, highlighting its potential as a valuable scaffold in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available chiral precursor such as (R)-3-hydroxypyrrolidine. A plausible synthetic route is outlined below, adapted from methodologies for related pyrrolidine derivatives.[6][7]

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is depicted below. This strategy involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with a methylthio source, and subsequent oxidation to the sulfone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-(R)-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group The N-Boc protected pyrrolidine (1.0 eq) is dissolved in DCM, and the solution is cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[6] The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide The mesylated intermediate (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium thiomethoxide (1.5 eq) is added, and the reaction mixture is heated to 80 °C for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product, N-Boc-(S)-3-(methylthio)pyrrolidine, is purified by column chromatography.

Step 4: Oxidation to the Sulfone The sulfide (1.0 eq) is dissolved in DCM and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with aqueous sodium thiosulfate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.

Step 5: N-Deprotection The N-Boc protected sulfone is dissolved in DCM, and trifluoroacetic acid (TFA) (5.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The organic layers are dried and concentrated to afford this compound.

Biological Targets and Medicinal Chemistry Applications

While no specific drugs feature the this compound moiety, the broader class of sulfonyl- and sulfonamide-containing pyrrolidine derivatives has been explored for a variety of therapeutic targets.

Matrix Metalloproteinase (MMP) Inhibitors

A series of sulfonyl pyrrolidine derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis.[8] Certain compounds from this class exhibited potent and selective inhibition of MMP-2.[8]

Experimental Protocol: MMP-2 Inhibition Assay [9]

-

Recombinant human MMP-2 is pre-incubated with the test compound at various concentrations for 30 minutes at 37°C in assay buffer.

-

The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.

-

The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Sulfonamide derivatives of pyrrolidine have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes.[10] Some of these derivatives have shown potent inhibitory activity with IC50 values in the nanomolar range.[10]

Experimental Protocol: DPP-IV Inhibition Assay [10][11]

-

Human recombinant DPP-IV is incubated with the test compound at various concentrations in an assay buffer for 15 minutes at room temperature.

-

The reaction is initiated by adding the substrate, Gly-Pro-p-nitroanilide.

-

The absorbance at 405 nm is measured at regular intervals using a microplate reader.

-

The rate of p-nitroaniline formation is calculated, and the IC50 values are determined from the dose-response curves.

Extracellular Signal-Regulated Kinase (ERK) Inhibitors

A structurally related compound, a 3-(S)-thiomethyl pyrrolidine analog, was identified as a potent inhibitor of ERK1/2, kinases involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[8][12] This analog demonstrated significantly improved pharmacokinetic properties compared to its predecessor.[8]

Caption: Inhibition of the MAPK/ERK pathway by a related pyrrolidine analog.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activity of various sulfonyl and sulfonamide pyrrolidine derivatives, providing insights into the structure-activity relationships of this class of compounds. It is important to note that this data is for related compounds and not for derivatives of this compound itself.

Table 1: MMP-2 Inhibitory Activity of Sulfonyl Pyrrolidine Derivatives [8]

| Compound | R Group | IC50 (µM) for MMP-2 |

| 4c | 4-Chlorophenyl | 0.08 |

| 4j | 2-Naphthyl | 0.09 |

| 5a | Phenyl | 0.06 |

| 5b | 4-Methylphenyl | 0.07 |

| LY52 (Control) | - | 0.11 |

Data extracted from a study on sulfonyl pyrrolidine derivatives as MMP-2 inhibitors.[8] The results indicate that aromatic substituents on the sulfonyl group are favorable for potent MMP-2 inhibition.

Table 2: DPP-IV Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives [10]

| Compound | R Group | IC50 (nM) for DPP-IV |

| 9a | 3,4-Dichlorophenyl | 41.17 |

| 9b | 4-Chlorophenyl | 52.31 |

| 9c | 4-Fluorophenyl | 68.92 |

| Vildagliptin (Control) | - | 50.00 |

Data from a study on sulfonamide derivatives of pyrrolidine as anti-diabetic agents.[10] The data suggests that electron-withdrawing groups on the phenyl ring of the sulfonamide contribute to higher potency.

Table 3: Pharmacokinetic Parameters of a 3-(S)-thiomethyl Pyrrolidine ERK Inhibitor Analog [8]

| Compound | Rat AUC (µM·h) at 10 mg/kg | Oral Bioavailability (F%) |

| Analog 28 | 26 | 70 |

| Predecessor (Compound 5) | 0 | 0 |

Pharmacokinetic data for a structurally related ERK inhibitor.[8] This highlights the potential of substitutions at the 3-position of the pyrrolidine ring to significantly improve pharmacokinetic profiles.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. While no drugs containing this specific moiety have reached the market, the significant biological activities observed for structurally related sulfonyl and sulfonamide pyrrolidine derivatives against key therapeutic targets such as MMPs, DPP-IV, and ERK kinases underscore its potential. The synthetic accessibility of this chiral building block, coupled with the favorable physicochemical properties imparted by the methylsulfonyl group, makes it a compelling candidate for inclusion in future drug discovery programs. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential across various disease areas. The data and protocols presented in this guide offer a solid foundation for researchers to embark on such investigations.

References

- 1. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. researchwith.stevens.edu [researchwith.stevens.edu]

- 9. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. rsc.org [rsc.org]

- 12. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1][2] The unique three-dimensional architecture of the pyrrolidine ring, coupled with the presence of stereogenic centers, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4][5] This inherent structural diversity has enabled the development of pyrrolidine-containing compounds with a broad spectrum of biological activities, targeting numerous diseases.[1][6] This technical guide provides a comprehensive overview of the role of pyrrolidine scaffolds in drug discovery, detailing their synthesis, biological applications, and the experimental methodologies used in their evaluation.

Diverse Biological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is evident in its application across a wide range of therapeutic areas. Pyrrolidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2]

Anticancer Activity

The pyrrolidine moiety is a key structural feature in numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes and the disruption of signaling pathways involved in cancer cell proliferation and survival. A notable class of pyrrolidine-based anticancer compounds is the spirooxindole-pyrrolidines, which have demonstrated significant cytotoxicity against various cancer cell lines.[5][6][7]

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Spirooxindole-pyrrolidines | A549 (Lung) | 1.2 - 9.4 |

| HepG-2 (Liver) | <10 | |

| SKOV-3 (Ovarian) | - | |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.50 - 10.40 |

| PPC-1 (Prostate) | 3.63 - 19.77 | |

| MDA-MB-231 (Breast) | 5.10 | |

| Panc-1 (Pancreatic) | 5.77 | |

| 1,2,3-Triazole and tetrazole-pyrrolidines | HeLa (Cervical) | 0.32 - 1.80 |

| MCF-7 (Breast) | - | |

| HCT-116 (Colon) | - | |

| HepG2 (Liver) | - |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from multiple sources.[5][8][9]

Antimicrobial Activity

The pyrrolidine scaffold is also a critical component of many antibacterial and antifungal agents. These compounds often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The structural modifications of the pyrrolidine ring have led to the development of agents with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10]

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |

| Pyrrolidine-2,3-diones | S. aureus (MSSA) | 8 - 16 |

| S. aureus (MRSA) | 8 - 16 | |

| Piperidine/Pyrrolidine-substituted halobenzenes | S. aureus | 32 - 128 |

| B. subtilis | - | |

| Y. enterocolitica | - | |

| E. coli | - | |

| K. pneumoniae | - | |

| C. albicans | 32 - 64 | |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | A. baumannii | 31.25 |

| M. tuberculosis H37Rv | 0.98 - 1.96 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data compiled from multiple sources.[1][10][11]

Antiviral Activity

Pyrrolidine derivatives have shown significant promise as antiviral agents, particularly as inhibitors of influenza neuraminidase. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it an attractive target for antiviral drug development. Several synthesized pyrrolidine derivatives have exhibited potent inhibitory activity against influenza A neuraminidase, with some compounds showing potency comparable to the approved drug Oseltamivir.[2][4]

| Compound Class | Virus/Enzyme | IC50 (µM) |

| Trisubstituted Pyrrolidines | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 |

| Tetrasubstituted Pyrrolidines | Influenza A Neuraminidase | 0.2 |

| Influenza B Neuraminidase | 8 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[2][4]

Other Therapeutic Applications

The therapeutic potential of the pyrrolidine scaffold extends beyond the aforementioned areas. Pyrrolidine-based compounds have been investigated as:

-

α-Glucosidase Inhibitors: For the management of type 2 diabetes, these compounds inhibit the enzyme responsible for breaking down complex carbohydrates into glucose.[3]

-

CXCR4 Antagonists: These agents block the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry into cells.[12][13]

-

Anticonvulsants: Certain pyrrolidine derivatives have shown efficacy in controlling seizures.

-

Anti-inflammatory Agents: By targeting various inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-based compounds.

Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol describes a general method for the synthesis of spiro[pyrrolidine-3,3'-oxindole] compounds via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Isatin or substituted isatins

-

Sarcosine or other secondary amino acids

-

Chalcones or other dipolarophiles

-

Methanol or other suitable solvent

-

Reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

A mixture of isatin (1 mmol), sarcosine (1 mmol), and the desired chalcone (1 mmol) is taken in a round-bottom flask.

-

Methanol (10 mL) is added to the flask.

-

The reaction mixture is refluxed for 2-4 hours with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

The purified product is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (pyrrolidine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (pyrrolidine derivative)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways, experimental workflows, and logical relationships in drug discovery.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile framework in the field of drug discovery. Its unique structural features provide a robust platform for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities exhibited by pyrrolidine-containing compounds, from anticancer to antimicrobial and antiviral effects, highlight the immense potential of this scaffold in addressing unmet medical needs. Future research will undoubtedly continue to explore the vast chemical space around the pyrrolidine nucleus, leading to the discovery of new and improved therapeutic agents.

References

- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction